molecular formula C19H19ClN4O4S B13850729 6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2',3'-O-(1-methylethylidene)

6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2',3'-O-(1-methylethylidene)

Cat. No.: B13850729
M. Wt: 434.9 g/mol
InChI Key: PHAMIHUMSFHIBP-UZFJHYNOSA-N
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Description

6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) is a synthetic compound used in various biochemical and pharmaceutical research applications. It is an intermediate in the synthesis of other complex molecules and has unique properties that make it valuable in scientific studies .

Preparation Methods

The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19ClN4O4S

Molecular Weight

434.9 g/mol

IUPAC Name

[(4R,6R)-4-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C19H19ClN4O4S/c1-19(2)27-14-12(7-25)26-18(15(14)28-19)24-9-23-13-16(24)21-8-22-17(13)29-11-5-3-10(20)4-6-11/h3-6,8-9,12,14-15,18,25H,7H2,1-2H3/t12-,14?,15?,18-/m1/s1

InChI Key

PHAMIHUMSFHIBP-UZFJHYNOSA-N

Isomeric SMILES

CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CN=C4SC5=CC=C(C=C5)Cl)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4SC5=CC=C(C=C5)Cl)CO)C

Origin of Product

United States

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